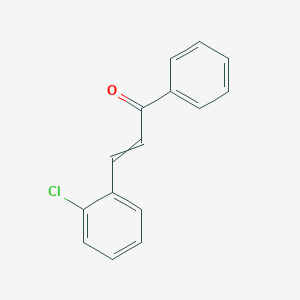

Chlorochalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11ClO |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H |

InChI Key |

IGSYOTSSTZUGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Chlorochalcone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are precursors in the biosynthesis of various flavonoids and isoflavonoids and are abundantly found in plants.[3] The introduction of a chlorine atom into the chalcone (B49325) structure has been shown to significantly enhance its biological activity, making chlorochalcones a promising class of compounds for drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel chlorochalcone derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Core Synthesis Methodology: Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chlorochalcones is the Claisen-Schmidt condensation reaction.[1][4][6] This reaction involves the base-catalyzed condensation of a substituted chloroacetophenone with a substituted benzaldehyde.[7][8] The versatility of this method allows for the facile generation of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies.[3]

General Reaction Scheme

Caption: General scheme of the Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocols

Synthesis of 2'-Hydroxy-5'-chloro-4-methoxychalcone[9][10]

Materials:

-

5-chloro-2-hydroxyacetophenone

-

Absolute methanol (B129727)

-

Sodium hydroxide (B78521) (NaOH)

-

Magnetic stirrer

-

Round-bottom flask

-

Stirring bar

Procedure:

-

Dissolve 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in absolute methanol in a round-bottom flask equipped with a magnetic stirring bar.

-

Slowly add a catalytic amount of NaOH to the solution.

-

Stir the reaction mixture at room temperature for 48-72 hours.[9][10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxy-5'-chloro-4-methoxychalcone.

Antimicrobial Activity Evaluation (Agar Well Diffusion Assay)[2][7]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

-

Fungal strains (e.g., Candida albicans, Mucor sps)

-

Nutrient agar (B569324) or appropriate growth medium

-

Sterile petri dishes

-

Sterile cork borer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Standard antifungal (e.g., Amphotericin B)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Pour the molten agar medium into sterile petri dishes and allow it to solidify.

-

Spread the microbial inoculum uniformly over the surface of the agar plates.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Prepare solutions of the synthesized chlorochalcones and standard drugs in DMSO.

-

Add a fixed volume of each test solution and the DMSO control into separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, room temperature for fungi) for 18-24 hours.[2]

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Data Presentation

Table 1: Synthesis and Characterization of Selected this compound Derivatives

| Compound | Starting Materials | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) (C=O, C=C) | ¹H-NMR (δ, ppm) (α-H, β-H) | ¹³C-NMR (δ, ppm) (C=O) | Reference |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | 5-chloro-2-hydroxyacetophenone, 4-methoxybenzaldehyde | 60.06 | - | - | - | - | [9] |

| 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one | 4-chloroacetophenone, benzaldehyde | 82 | 112.9-113.6 | 1657, 1591 | - | - | [7] |

| 1-(2-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one | 2-chloroacetophenone, 4-chlorobenzaldehyde | 74 | 183.9-186.5 | 1657, 1578 | - | - | [7] |

| 4-Chlorochalcone | 4-chloroacetophenone, benzaldehyde | - | - | - | - | - | [11] |

Note: "-" indicates data not specified in the cited sources.

Table 2: Biological Activities of Selected this compound Derivatives

| Compound | Biological Activity | Test Model | Result | Reference |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | Cytotoxicity | Brine Shrimp Lethality Test (BSLT) | LC₅₀ = 75.07 ppm | [9][10] |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | Antioxidant | DPPH Assay | IC₅₀ = 45.99 ppm | [9][10] |

| 3'-chlorochalcone | Antibacterial | E. coli | Zone of inhibition: 13 mm | [7] |

| 3'-chlorochalcone | Antibacterial | P. aeruginosa | Zone of inhibition: 11 mm | [7] |

| 3'-chlorochalcone | Antibacterial | S. aureus | Zone of inhibition: 11 mm | [7] |

| 4'-chlorochalcone | Antibacterial | E. coli | Zone of inhibition: 13 mm | [7] |

| 4'-chlorochalcone | Antibacterial | P. aeruginosa | Zone of inhibition: 11 mm | [7] |

| 4'-chlorochalcone | Antibacterial | S. aureus | Zone of inhibition: 12 mm | [7] |

| This compound Derivatives | Anticancer | MCF-7 and MDA-MB-231 breast cancer cells | High antiproliferative activity | [5] |

| Compound 12k (a novel chalcone derivative) | Anticancer | Multidrug-resistant human cancer lines | IC₅₀ = 3.75 to 8.42 µM | [12] |

Signaling Pathways in Anticancer Activity

Chlorochalcones have demonstrated significant anticancer activity through the modulation of various signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.[5][13][14]

Experimental Workflow for Anticancer Evaluation

Caption: A typical experimental workflow for evaluating the anticancer activity of chlorochalcones.

Apoptosis Induction Pathway

Chlorochalcones can induce apoptosis through both intrinsic and extrinsic pathways.[13] This involves the modulation of reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction.[5][15]

Caption: Signaling pathway of apoptosis induced by chlorochalcones.

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds with significant potential in drug development. The straightforward synthesis via the Claisen-Schmidt condensation allows for the creation of diverse molecular libraries for biological screening. Their demonstrated efficacy as antimicrobial and anticancer agents, coupled with an increasing understanding of their mechanisms of action, positions chlorochalcones as valuable leads for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to design, synthesize, and evaluate novel this compound derivatives for therapeutic applications.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. nveo.org [nveo.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents | CoLab [colab.ws]

- 12. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Chlorochalcones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorochalcones, a subclass of chalcones characterized by the presence of one or more chlorine atoms on their aromatic rings, have emerged as a promising class of compounds in medicinal chemistry. The introduction of chlorine, a halogen atom, can significantly modulate the physicochemical properties of the parent chalcone (B49325) molecule, often leading to enhanced biological activity.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of chlorochalcone compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on their biological efficacy, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Anticancer Activity

Chlorochalcones have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their anticancer activity is often attributed to the induction of apoptosis, modulation of reactive oxygen species (ROS), and interference with key signaling pathways involved in cancer cell proliferation and survival.[1][3] The position and number of chlorine atoms on the chalcone scaffold have been shown to significantly influence their anticancer potency and selectivity.[1]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 5'-chloro-2'-hydroxychalcone (C1) | MDA-MB-231 (Breast) | 51.5 ± 2.6 µM | [1] |

| 2-chloro-2'-hydroxychalcone (C2) | MDA-MB-231 (Breast) | 16.8 ± 0.4 µM | [1] |

| 3-chloro-2'-hydroxychalcone (C3) | MDA-MB-231 (Breast) | 63.9 ± 2.2 µM | [1] |

| 4-chloro-2'-hydroxychalcone (C4) | MDA-MB-231 (Breast) | 15.3 ± 0.7 µM | [1] |

| 3',5'-dichloro-2'-hydroxychalcone (C5) | MDA-MB-231 (Breast) | 38.3 ± 0.9 µM | [1] |

| Chloro chalcone 3 | MCF7 (Breast) | 0.8 µg/mL | [3] |

| Chloro chalcone 3 | T47D (Breast) | 0.34 µg/mL | [3] |

| Chloro chalcone 3 | HeLa (Cervical) | 4.78 µg/mL | [3] |

| Chloro chalcone 3 | WiDr (Colorectal) | 5.98 µg/mL | [3] |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | AGS (Gastric Adenocarcinoma) | 0.89 µg/mL | [4] |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6]

Materials:

-

This compound compounds

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the old medium from the wells and add the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Flow Cytometry for Apoptosis Detection

Flow cytometry is a powerful technique to quantify apoptosis by identifying cells in different stages of programmed cell death.[7][8]

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: After treatment with chlorochalcones for the desired time, harvest the cells (including floating and adherent cells).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in the provided binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Antimicrobial Activity

Chlorochalcones have demonstrated significant activity against a range of pathogenic bacteria and fungi.[9][10] The presence of the chlorine atom is believed to enhance their antimicrobial properties by altering their lipophilicity and electronic characteristics, thereby facilitating their interaction with microbial cell membranes and intracellular targets.[10]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Chalcone derivative 6a | Staphylococcus aureus | 0.4 - 0.6 mg/mL | [9] |

| Chalcone derivative 6a | Bacillus subtilis | 0.4 - 0.6 mg/mL | [9] |

| Chalcone derivative 6c | Staphylococcus aureus | 0.4 - 0.6 mg/mL | [9] |

| Chalcone derivative 6c | Bacillus subtilis | 0.4 - 0.6 mg/mL | [9] |

| Chalcone derivative 6d | Staphylococcus aureus | 0.4 - 0.6 mg/mL | [9] |

| Chalcone derivative 6d | Bacillus subtilis | 0.4 - 0.6 mg/mL | [9] |

| Pyrazine-based chalcone CH-0y | Staphylococcus aureus | 15.625 - 62.5 µM | [11] |

| Pyrazine-based chalcone CH-0y | Enterococcus faecium | 31.25 - 62.5 µM | [11] |

| Pyrazine-based chalcone CH-0w | Staphylococcus aureus | 31.25 - 125 µM | [11] |

| Pyrazine-based chalcone CH-0w | Enterococcus faecalis | 62.5 µM | [11] |

Experimental Protocol: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[12][13]

Materials:

-

This compound compounds

-

Test microorganisms (bacterial or fungal strains)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer or pipette tip

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism to create a lawn.

-

Well Creation: Aseptically punch wells of a specific diameter into the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the this compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chlorochalcones have also been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulate the activity of key inflammatory enzymes and signaling pathways.[14][15]

Quantitative Anti-inflammatory Data

The following table provides IC50 values for the anti-inflammatory effects of certain chalcone derivatives.

| Compound/Derivative | Target/Assay | IC50 Value | Reference |

| Chalcone derivative 11 | Nitric oxide (NO) formation in microglial cells | 0.7 ± 0.06 µM | [15] |

| Chalcone analogue 3h | iNOS activity | 11.9 ± 1.1 µM | [14] |

| Chalcone analogue 3l | iNOS activity | 4.6 ± 1.7 µM | [14] |

| Pyrazole-chalcone hybrid 8g | COX-2 inhibition | 5.13 µM | [16] |

| Pyrazole-chalcone hybrid 8g | 5-LOX inhibition | 5.88 µM | [16] |

Modulation of Signaling Pathways

The biological activities of chlorochalcones are often mediated through their interaction with various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[17][18] Chalcones have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[17]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[19][20] Dysregulation of this pathway is common in many cancers. Some chalcones have been found to suppress the PI3K/Akt/mTOR signaling cascade, leading to the induction of autophagy and apoptosis in cancer cells.[19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. youtube.com [youtube.com]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory effect of chalcones [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Chlorochalcones in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorochalcones, a subclass of chalcones characterized by the presence of one or more chlorine atoms, have emerged as a promising class of anti-cancer agents. Their synthetic accessibility and potent biological activity make them attractive candidates for further development. This technical guide provides a comprehensive overview of the core mechanisms through which chlorochalcones exert their cytotoxic effects on cancer cells. The primary mechanisms involve the induction of apoptosis, modulation of intracellular reactive oxygen species (ROS) levels, and disruption of mitochondrial function. While effects on the cell cycle appear to be cell-line dependent, instances of cell cycle arrest have been reported. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug discovery.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and are known for their broad spectrum of biological activities.[1] The introduction of a chlorine atom into the chalcone (B49325) scaffold can significantly enhance its bioactivity, including its anti-cancer properties.[2][3] Chlorochalcones have demonstrated potent antiproliferative activity against a variety of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[4] This guide delves into the molecular mechanisms underpinning the anti-cancer effects of chlorochalcones, focusing on apoptosis induction, redox modulation, and mitochondrial-mediated cell death.

Quantitative Data: In Vitro Efficacy of Chlorochalcones

The anti-proliferative activity of chlorochalcones has been quantified in numerous studies using the half-maximal inhibitory concentration (IC50) value. The following tables summarize the IC50 values of various chlorochalcone derivatives against different cancer cell lines and, where available, against non-cancerous cell lines to indicate selectivity.

Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chalcone 3 | MCF-7 | Breast Adenocarcinoma | 0.8 | [3] |

| Chalcone 3 | T47D | Breast Ductal Carcinoma | 0.34 | [3] |

| Chalcone 3 | HeLa | Cervical Carcinoma | 4.78 | [3] |

| Chalcone 3 | WiDr | Colorectal Adenocarcinoma | 5.98 | [3] |

| Chalcone 4 | HeLa | Cervical Carcinoma | High Activity (IC50 <20 µg/mL) | [3] |

| Chalcone 4 | WiDr | Colorectal Adenocarcinoma | High Activity (IC50 <20 µg/mL) | [3] |

| 4-Chlorochalcone | Various | Various | Varies | [5] |

| C0 (2'-hydroxychalcone) | MDA-MB-231 | Breast Cancer | Moderate Selectivity | [4] |

| C0 (2'-hydroxychalcone) | MCF-7 | Breast Cancer | Moderate Selectivity | [4] |

| C1 | MDA-MB-231 | Breast Cancer | High Cytotoxicity | [4] |

| C1 | MCF-7 | Breast Cancer | High Cytotoxicity | [4] |

| C3 | MDA-MB-231 | Breast Cancer | High Cytotoxicity | [4] |

| C3 | MCF-7 | Breast Cancer | High Cytotoxicity | [4] |

| C5 | MDA-MB-231 | Breast Cancer | High Cytotoxicity | [4] |

| C5 | MCF-7 | Breast Cancer | High Cytotoxicity | [4] |

Table 2: Selectivity Profile of Chlorochalcones

| Compound ID | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Comment | Reference |

| C0 | HMEC-1 | Microvascular Endothelial Cells | - | Moderate selectivity for cancer cells | [4] |

| Chalcone 3 | Vero | Kidney Epithelial (Monkey) | - | High selectivity for cancer cells | [3] |

| Chalcone 4 | Vero | Kidney Epithelial (Monkey) | - | Non-selective | [3] |

Core Mechanisms of Action

The anti-cancer activity of chlorochalcones is multifactorial, primarily converging on the induction of programmed cell death and the disruption of cellular homeostasis.

Induction of Apoptosis

A predominant mechanism of action for chlorochalcones is the induction of apoptosis in cancer cells.[2] This programmed cell death is characterized by a series of morphological and biochemical changes, including phosphatidylserine (B164497) externalization, caspase activation, and DNA fragmentation.

-

Phosphatidylserine Externalization: Treatment with chlorochalcones leads to the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[2]

-

Caspase Activation: Studies have shown that this compound derivatives can lead to the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP), which are critical events in the execution phase of apoptosis.[5]

-

Mitochondrial (Intrinsic) Pathway: The induction of apoptosis by chlorochalcones is often mediated by the intrinsic pathway, which involves the mitochondria. This is evidenced by the depolarization of the mitochondrial membrane and a reduction in mitochondrial mass.[2][5]

Modulation of Reactive Oxygen Species (ROS)

Chlorochalcones have been shown to modulate the levels of intracellular reactive oxygen species (ROS).[2] ROS, such as superoxide (B77818) anions and hydrogen peroxide, can act as second messengers in signaling cascades, but at high levels, they induce oxidative stress and trigger cell death. The effect of chlorochalcones on ROS levels can be dependent on the specific compound and its concentration.[2]

Mitochondrial Dysfunction

Mitochondria are central to the mechanism of action of chlorochalcones. The observed effects include:

-

Membrane Depolarization: A decrease in the mitochondrial membrane potential is a common finding after treatment with chlorochalcones.[2]

-

Reduced Mitochondrial Mass: Some studies have reported a reduction in the overall mitochondrial mass within cancer cells following exposure to these compounds.[2]

Cell Cycle Arrest

The impact of chlorochalcones on cell cycle progression appears to be variable and may depend on the specific chemical structure and the cancer cell type. While some studies report a negligible effect on the cell cycle[2], others have observed cell cycle arrest at the G0/G1 or G2/M phases.[3]

Modulation of Signaling Pathways

While research specifically on chlorochalcones is still evolving, studies on the broader chalcone family suggest the involvement of several key signaling pathways in their anti-cancer effects. These pathways are likely to be relevant to the action of chlorochalcones as well.

-

PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Some chalcones have been shown to inhibit this pathway, leading to anti-cancer effects.[6][7]

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Inhibition of this pathway by chalcones can suppress cancer cell growth.[8][9][10]

-

Wnt/β-catenin Pathway: Deregulation of the Wnt/β-catenin pathway is a hallmark of several cancers. Certain chalcones have been identified as inhibitors of this pathway.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of chlorochalcones.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of chlorochalcones and determine their IC50 values.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound for 24, 48, or 72 hours.

-

MTT Addition: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals with dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound. Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).[5]

Intracellular ROS Measurement (H₂DCF-DA Assay)

This assay quantifies the level of intracellular ROS using the fluorescent probe H₂DCF-DA.

-

Cell Seeding and Treatment: Seed cells in a black 96-well microplate and treat with the this compound.

-

Probe Incubation: Incubate the cells with H₂DCF-DA. Inside the cells, it is deacetylated and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[2]

Mitochondrial Membrane Potential Assay

This assay measures changes in the mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1.

-

Cell Treatment: Treat cells with the this compound.

-

Dye Incubation: Incubate the cells with TMRE or JC-1 dye.

-

Analysis: Analyze the fluorescence using a fluorescence microscope or a flow cytometer. A decrease in red fluorescence (for JC-1 aggregates) or overall fluorescence (for TMRE) indicates mitochondrial membrane depolarization.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, p-Akt, Akt, β-catenin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.[5]

Conclusion and Future Directions

Chlorochalcones represent a promising avenue for the development of novel anti-cancer therapeutics. Their primary mechanism of action centers on the induction of apoptosis through the intrinsic mitochondrial pathway, which is often accompanied by the modulation of intracellular ROS levels and mitochondrial dysfunction. While their effects on specific signaling pathways are still under investigation, preliminary evidence suggests the involvement of key cancer-related pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anti-cancer potency and selectivity of this compound derivatives.

-

In Vivo Efficacy: To validate the in vitro findings in relevant animal models of cancer.[13][14]

-

Target Identification: To precisely identify the molecular targets of chlorochalcones within cancer cells.

-

Combination Therapies: To explore the synergistic effects of chlorochalcones with existing chemotherapeutic agents.

A thorough understanding of the multifaceted mechanism of action of chlorochalcones will be crucial for their successful translation into clinical applications for the treatment of cancer.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]

- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic World of Natural Chlorochalcones: A Technical Guide to Their Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of aromatic ketones with the 1,3-diphenyl-2-propen-1-one backbone, are widely distributed in the plant kingdom and serve as precursors for flavonoids. They exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. While a vast number of chalcones have been isolated and synthesized, the occurrence of halogenated chalcones in nature, particularly chlorinated ones, is exceedingly rare. This technical guide delves into the discovery and isolation of natural chlorochalcones, addressing the significant challenges in finding these elusive compounds. Due to the scarcity of naturally occurring chlorochalcones, this guide will use a well-documented brominated phenolic compound from a marine source, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), as a representative case study to illustrate the methodologies involved in the discovery and isolation of halogenated natural products.

The Rarity of Natural Chlorochalcones

Despite the abundance of chalcones in terrestrial plants, reports of naturally occurring chlorinated chalcones are virtually nonexistent in scientific literature. Halogenation in natural products is more commonly observed in marine organisms, which inhabit a halide-rich environment. Even within marine ecosystems, the halogenation of chalcone (B49325) backbones appears to be an infrequent biochemical event. The majority of research on chlorochalcones focuses on synthetic derivatives, which have been shown to possess enhanced biological activities compared to their non-halogenated counterparts. This highlights a significant knowledge gap and a potential area for future exploration in natural product chemistry.

A Case Study: Isolation of Brominated Phenols from Rhodomela confervoides

Given the lack of documented natural chlorochalcones, we turn to a closely related class of compounds: brominated phenols from marine red algae. These compounds provide an excellent model for the techniques used to isolate and characterize halogenated natural products. The red alga Rhodomela confervoides is a rich source of bromophenols, including bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE).[1]

Experimental Protocol: Extraction and Isolation of BDDE

The following protocol is a composite of methodologies described in the literature for the isolation of bromophenols from Rhodomela confervoides.[1]

1. Collection and Preparation of Algal Material:

-

Collect fresh samples of Rhodomela confervoides from its natural habitat.

-

Clean the algal material to remove epiphytes and other marine organisms.

-

Air-dry the cleaned material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried algae into a fine powder.

2. Extraction:

-

Macerate the powdered algal material with methanol (B129727) (MeOH) at room temperature for 24-48 hours.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform a liquid-liquid partition with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).

-

Separate and concentrate each fraction to yield the n-hexane, CH₂Cl₂, and EtOAc fractions.

4. Chromatographic Purification:

-

Subject the bioactive fraction (typically the EtOAc fraction for phenolic compounds) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light and with a spray reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the target compound.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound, BDDE.

Figure 1: General workflow for the isolation of BDDE.

Data Presentation: Spectroscopic Characterization of BDDE

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data for bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE).[1]

Table 1: ¹H NMR Spectral Data of BDDE (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-6, 6' | 7.05 | s |

| CH₂ | 4.40 | s |

Table 2: ¹³C NMR Spectral Data of BDDE (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1, 1' | 130.8 |

| C-2, 2' | 114.3 |

| C-3, 3' | 113.3 |

| C-4, 4' | 145.1 |

| C-5, 5' | 144.2 |

| C-6, 6' | 115.2 |

| CH₂ | 75.9 |

Table 3: Mass Spectrometry Data of BDDE

| Ion | m/z |

| [M]⁺ | 582/584/586/588/590 (Isotopic pattern for 4 Br atoms) |

Biological Activities and Signaling Pathways

Bromophenols isolated from marine algae, including BDDE, have demonstrated a range of significant biological activities.[2][3] These compounds are of particular interest for their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant and Anti-inflammatory Activity

BDDE has been shown to be a potent antioxidant. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like BDDE, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative stress and inflammation.[2]

Figure 2: Activation of the Nrf2 signaling pathway by BDDE.

Other Biological Activities

In addition to its antioxidant properties, BDDE and related bromophenols have been reported to exhibit:

-

Antimicrobial activity: Showing efficacy against various pathogenic bacteria and fungi.[1]

-

Anticancer activity: Demonstrating cytotoxicity against several human cancer cell lines.[4]

-

Enzyme inhibition: Acting as inhibitors of enzymes such as α-glucosidase, which is relevant to the management of diabetes.[2]

Conclusion

The discovery and isolation of natural chlorochalcones remain a significant challenge and an underexplored frontier in natural product chemistry. The apparent rarity of these compounds in nature, especially in terrestrial plants, suggests that novel screening approaches and exploration of unique ecological niches, such as marine environments, may be required for their discovery. The study of other halogenated natural products, like the bromophenols from marine algae, provides a valuable framework and a set of established methodologies for the extraction, purification, and characterization of such compounds. The potent biological activities of these halogenated molecules, including the modulation of key signaling pathways like Nrf2, underscore the potential therapeutic value that natural chlorochalcones, if discovered, might possess. Further research in this area is crucial for unlocking the full potential of halogenated natural products in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]

Chlorochalcone Derivatives as Potential Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorochalcone derivatives, a subclass of chalcones characterized by the presence of one or more chlorine atoms on their aromatic rings, have emerged as a significant area of interest in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, with their role as enzyme inhibitors being particularly noteworthy. The electron-withdrawing nature of the chlorine atom, combined with the inherent reactivity of the α,β-unsaturated ketone moiety of the chalcone (B49325) scaffold, contributes to their potent and often selective inhibitory effects on various enzymes. This technical guide provides an in-depth overview of this compound derivatives as potential enzyme inhibitors, focusing on their synthesis, inhibitory activity against key enzymes, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chlorochalcones via the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of a this compound derivative.

Materials:

-

Substituted benzaldehyde (10 mmol)

-

Substituted chloroacetophenone (10 mmol)

-

Ethanol (B145695) (or methanol)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-40% aqueous solution) or solid NaOH pellets

-

Hydrochloric acid (HCl), dilute solution (e.g., 1M)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask or beaker

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: Dissolve the substituted benzaldehyde (10 mmol) and the substituted chloroacetophenone (10 mmol) in a suitable solvent such as ethanol (20-30 mL) in a round-bottom flask or beaker.

-

Initiation of Condensation: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise. Alternatively, for a solvent-free approach, the reactants can be ground together with solid NaOH pellets in a mortar and pestle.[1]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the specific reactants.[2][3]

-

Precipitation of the Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture with dilute HCl to neutralize the excess NaOH. This will cause the this compound product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining salts and impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

-

Characterization: The structure and purity of the synthesized this compound derivative can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Enzyme Inhibition by this compound Derivatives

This compound derivatives have been shown to inhibit a variety of enzymes implicated in different diseases. The following sections detail their activity against acetylcholinesterase, α-glucosidase, and tyrosinase.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease.

The inhibitory activities of various this compound derivatives against AChE are summarized in the table below.

| Compound ID | R1 (Position of Cl) | R2 (Amine) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |

| 4a | 2-Cl | N(CH₃)₂ | >500 | >500 | - | [4] |

| 4b | 3-Cl | N(CH₃)₂ | 3.76 ± 0.21 | 15.63 ± 1.27 | 4.16 | [4] |

| 4c | 4-Cl | N(CH₃)₂ | 1.83 ± 0.15 | 29.41 ± 2.33 | 16.07 | [4] |

| 4d | 2-Cl | N(C₂H₅)₂ | >500 | >500 | - | [4] |

| 4e | 3-Cl | N(C₂H₅)₂ | 4.82 ± 0.33 | 21.74 ± 1.89 | 4.51 | [4] |

| 4f | 4-Cl | N(C₂H₅)₂ | 2.15 ± 0.18 | 45.32 ± 3.98 | 21.08 | [4] |

| 4g | 2-Cl | Piperidine | 1.21 ± 0.09 | 25.43 ± 2.01 | 21.02 | [4] |

| 4h | 3-Cl | Piperidine | 1.58 ± 0.12 | 38.19 ± 3.15 | 24.17 | [4] |

| 4i | 4-Cl | Piperidine | 0.91 ± 0.07 | 112.7 ± 9.87 | 123.8 | [4] |

| 4j | 2-Cl | Pyrrolidine | 0.81 ± 0.06 | 19.82 ± 1.55 | 24.47 | [4] |

| 4k | 3-Cl | Pyrrolidine | 0.28 ± 0.02 | 47.33 ± 4.01 | 169.0 | [4] |

| 4l | 4-Cl | Pyrrolidine | 0.17 ± 0.06 | 113.4 ± 9.54 | 667.2 | [4] |

The following diagram outlines the workflow for the AChE inhibition assay using Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Type VI-S)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Sodium phosphate (B84403) buffer (100 mM, pH 8.0)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare a 15 mM solution of ATCI in deionized water.

-

Prepare a 3 mM solution of DTNB in the phosphate buffer.

-

Prepare a solution of AChE in the phosphate buffer (e.g., 0.54 U/mL).[2]

-

-

Assay in 96-Well Plate:

-

In each well, add 30 µL of the 100 mM sodium phosphate buffer (pH 8.0).[2]

-

Add 30 µL of the test compound solution at various concentrations. For the control, add 30 µL of the solvent.

-

Add 30 µL of the AChE solution to each well.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.[2]

-

Reaction Initiation: To each well, add 30 µL of the ATCI solution and 150 µL of the DTNB solution.[2]

-

Measurement: Immediately measure the absorbance at 405-412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, making them a therapeutic target for type 2 diabetes.

The inhibitory activities of various this compound derivatives against α-glucosidase are summarized below.

| Compound | Description | α-Glucosidase IC50 (µM) | Reference |

| Chalcone Derivative | 4-chlorophenyl on ring B | 1.85 ± 0.09 | [5] |

| Bavachalcone | A chalcone with a 1,3-diphenylpropenone skeleton | 15.35 ± 0.57 µg/mL | [6] |

Note: Data for a broader range of specifically this compound derivatives against α-glucosidase is less prevalent in the reviewed literature compared to AChE inhibitors.

The following diagram outlines the workflow for the α-glucosidase inhibition assay.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Assay in 96-Well Plate:

-

In each well, add the test compound solution at various concentrations.

-

Add the α-glucosidase solution to each well.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.[7]

-

Reaction Initiation: Add the pNPG solution to each well to start the reaction.[7]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[7]

-

Reaction Termination: Add the Na₂CO₃ solution to each well to stop the reaction.[7]

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for applications in the cosmetic industry.

The inhibitory activities of various this compound-related derivatives against tyrosinase are summarized below.

| Compound | Description | Tyrosinase IC50 (mM) | Reference |

| 5c | Methoxy sulfonamide chalcone with 4-chlorophenyl group | 0.43 ± 0.07 | [8] |

| 5b | Methoxy sulfonamide chalcone with 3-chlorophenyl group | 0.80 ± 0.06 | [8] |

The following diagram illustrates the workflow for the tyrosinase inhibition assay.

Materials:

-

Mushroom tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM phosphate buffer (pH 6.8).

-

Prepare a solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a solution of L-DOPA in the phosphate buffer.

-

-

Assay in 96-Well Plate:

-

In each well, add the phosphate buffer.

-

Add the test compound solution at various concentrations.

-

Add the tyrosinase enzyme solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[9][10]

-

Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.[9][10]

-

Measurement: Immediately measure the absorbance of the formed dopachrome (B613829) at 475-510 nm at regular intervals for a set period.[9][10]

-

Data Analysis:

-

Calculate the rate of reaction.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

-

Modulation of Signaling Pathways

Chalcone derivatives, including chlorochalcones, can exert their biological effects by modulating key cellular signaling pathways. Two such pathways are the Wnt/β-catenin and NF-κB pathways, which are often dysregulated in diseases like cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Some chalcone derivatives have been shown to inhibit this pathway.[4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its chronic activation is linked to various inflammatory diseases and cancers. Chalcones have been reported to inhibit the NF-κB pathway.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential as enzyme inhibitors. Their straightforward synthesis, coupled with the tunability of their structure to achieve desired potency and selectivity, makes them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their synthesis, inhibitory activities against key enzymes, detailed experimental protocols for their evaluation, and their impact on important cellular signaling pathways. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of novel therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Tertiary amine derivatives of this compound as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the In Vitro Inhibition of α-Amylase and α-Glucosidase by Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. ukm.my [ukm.my]

- 9. benchchem.com [benchchem.com]

- 10. activeconceptsllc.com [activeconceptsllc.com]

In Silico Modeling of Chlorochalcone-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies used to model the interactions between chlorochalcones and their protein targets. It details computational and experimental protocols, presents quantitative data for key interactions, and visualizes the broader biological context of these interactions through signaling pathways and experimental workflows.

Introduction to Chlorochalcones and Their Therapeutic Potential

Chlorochalcones, a subclass of chalcones characterized by the presence of one or more chlorine atoms on their aromatic rings, have emerged as a promising class of compounds in drug discovery. These synthetic analogs of natural chalcones exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of chlorine atoms can significantly enhance their biological activity by altering their physicochemical properties and binding affinities to protein targets. In silico modeling plays a crucial role in elucidating the molecular mechanisms underlying these activities, enabling the rational design of more potent and selective therapeutic agents.

Key Protein Targets of Chlorochalcones

In silico and in vitro studies have identified several key protein targets for chlorochalcones, primarily implicated in cancer and infectious diseases.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed in various cancers. Chlorochalcones have been shown to interact with the ATP binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.[1][2][3][4][5]

-

Tubulin: The protein subunit of microtubules, which are essential for cell division. Chlorochalcones can bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[6][7][8][9][10]

-

Bacterial Efflux Pumps (e.g., NorA, MepA): These proteins are responsible for multidrug resistance in bacteria like Staphylococcus aureus. Chlorochalcones can act as inhibitors of these pumps, restoring the efficacy of conventional antibiotics.[11]

-

Dihydropteroate Synthase (DHPS): An enzyme in the folate synthesis pathway of bacteria, which is a target for sulfonamide antibiotics. In silico studies suggest that chlorochalcones can act as competitive inhibitors of this enzyme.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from in silico docking studies and in vitro cytotoxicity assays of various chlorochalcone derivatives.

Table 1: In Silico Docking Scores of Chlorochalcones against Protein Targets

| This compound Derivative | Protein Target | Docking Score (kcal/mol) | Software/Method | PDB ID |

| Chalcone (B49325) 3 (Structure not specified) | EGFR | -7.5 | AutoDock 4 | 1M17 |

| Chalcone 5 (Structure not specified) | EGFR | -7.17 | AutoDock 4 | 1M17 |

| Chalcone Derivative L3 (CID-23636403) | EGFR-TK | -10.4 | AutoDock Vina | 1M17 |

| Chalcone Derivative L5 (CID-375861) | EGFR-TK | -11.4 | AutoDock Vina | 1M17 |

| Aminochalcone Derivative 4 | Tubulin (Colchicine site) | - | (Docking performed) | - |

| Pyrazole Hybrid Chalcone 5o | Tubulin (Colchicine site) | - | (Docking performed) | - |

| 2,2',4-Trimethoxychalcone (TMC 1) | Enoyl ACP reductase | -10.6517 | Mollegro Virtual Docker | 1C14 |

| 2,4,4'-Trimethoxychalcone (TMC 2) | Enoyl ACP reductase | -13.3859 | Mollegro Virtual Docker | 1C14 |

Table 2: In Vitro Cytotoxicity (IC50) of Chlorochalcones against Cancer Cell Lines

| This compound Derivative | Cell Line | IC50 (µM) |

| 5'-chloro-2'-hydroxychalcone (C1) | HMEC-1 | 51.5 ± 2.6 |

| 2-chloro-2'-hydroxychalcone (C2) | HMEC-1 | 16.8 ± 0.4 |

| 3-chloro-2'-hydroxychalcone (C3) | HMEC-1 | 63.9 ± 2.2 |

| 4-chloro-2'-hydroxychalcone (C4) | HMEC-1 | 15.3 ± 0.7 |

| 3',5'-dichloro-2'-hydroxychalcone (C5) | HMEC-1 | 38.3 ± 0.9 |

| Chalcone 3 (µg/mL) | MCF7 | 0.8 |

| Chalcone 3 (µg/mL) | T47D | 0.34 |

| Chalcone 3 (µg/mL) | HeLa | 4.78 |

| Chalcone 3 (µg/mL) | WiDr | 5.98 |

| Aminochalcone Derivative 4 | HepG2 | - |

| Aminochalcone Derivative 4 | HCT116 | - |

| Pyrazole Hybrid Chalcone 5o | MCF-7 | 2.13 ± 0.80 |

| Pyrazole Hybrid Chalcone 5p | MCF-7 | 3.45 ± 1.28 |

| Pyrazole Hybrid Chalcone 5d | MCF-7 | 4.10 ± 1.12 |

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro techniques used to study this compound-protein interactions.

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol using AutoDock:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

-

Minimize the energy of the 3D structure using a force field (e.g., MMFF94).

-

In ADT, define the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the receptor based on the position of the co-crystallized ligand or from literature data.

-

In ADT, set the grid box dimensions to encompass the entire active site. A typical grid box size is 45 x 45 x 45 Å with a spacing of 0.375 Å.[1]

-

Generate the grid parameter file (.gpf).

-

-

Running the Docking Simulation:

-

Use AutoGrid to pre-calculate the grid maps for each atom type in the ligand.

-

Use AutoDock to perform the docking simulation using a genetic algorithm, such as the Lamarckian Genetic Algorithm (LGA).

-

Set the docking parameters, including the number of GA runs, population size, and number of energy evaluations.

-

Generate the docking parameter file (.dpf) and run the simulation.

-

-

Analysis of Results:

-

Analyze the output docking log file (.dlg) to identify the docked conformations with the lowest binding energies.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.

-

MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time.

Protocol using GROMACS:

-

System Preparation:

-

Prepare the protein and ligand PDB files as described for molecular docking.

-

Generate the topology files for the protein and ligand using a force field (e.g., CHARMM36). The ligand topology can be generated using servers like CGenFF.

-

Combine the protein and ligand into a single complex file.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system using the steepest descent algorithm to remove steric clashes.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature to ensure the correct density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired time scale (e.g., 100 ns).[13]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the this compound and the protein.

-

Binding Free Energy Calculation (MM-PBSA/GBSA): To estimate the binding free energy of the complex.

-

-

In Vitro Experimental Protocols

SPR is a label-free technique to measure real-time binding kinetics and affinity.

Protocol:

-

Immobilization of the Protein:

-

The target protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

-

Analyte Injection:

-

The this compound (analyte) is dissolved in a suitable running buffer and injected over the sensor surface at various concentrations.

-

-

Data Acquisition:

-

The binding of the this compound to the immobilized protein causes a change in the refractive index, which is detected as a change in resonance units (RU).

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

-

ITC directly measures the heat changes associated with a binding event to determine the thermodynamic parameters of the interaction.

Protocol:

-

Sample Preparation:

-

The target protein is placed in the sample cell, and the this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

-

Titration:

-

The this compound is titrated into the protein solution in a series of small injections.

-

-

Heat Measurement:

-

The heat released or absorbed during each injection is measured by the calorimeter.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by chlorochalcones and the general workflow for in silico analysis.

Caption: Workflow for in silico analysis of this compound-protein interactions.

Caption: Inhibition of the PI3K/Akt signaling pathway by chlorochalcones.

Caption: Inhibition of the Notch signaling pathway by a chalcone derivative.[14]

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the interactions between chlorochalcones and their protein targets at a molecular level. The quantitative data and mechanistic insights derived from these computational studies, when integrated with in vitro experimental validation, can significantly accelerate the drug discovery process. This guide has outlined the core methodologies and presented key findings in the field, offering a valuable resource for researchers dedicated to the development of novel this compound-based therapeutics. Further research focusing on obtaining experimental binding affinities and detailed dynamic studies will continue to refine our understanding and enhance the predictive power of these in silico models.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Evaluation and Molecular Dynamics Simulation of Chalcone Derivatives as Epidermal Growth Factor-Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and molecular docking studies of aminochalcone derivatives as potential anticancer agents by targeting tubulin colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in silico studies of chalcones derived from natural acetophenone inhibitors of NorA and MepA multidrug efflux pumps in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a novel chalcone derivative that inhibits Notch signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Chlorochalcone Libraries for Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary bioactivity screening of chlorochalcone libraries. Chlorochalcones, a subclass of chalcones characterized by the presence of one or more chlorine atoms, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines the core experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.

Introduction to Chlorochalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and are abundant in edible plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The introduction of a chlorine atom to this scaffold can significantly enhance the compound's biological efficacy. Numerous studies have demonstrated that chlorochalcones exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The position and number of chlorine substituents on the aromatic rings can influence the potency and selectivity of these compounds.

Experimental Protocols for Bioactivity Screening

A systematic preliminary screening of a this compound library involves a tiered approach, starting with broad cytotoxicity and antimicrobial assessments, followed by more specific anti-inflammatory and mechanistic assays for promising candidates.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound library compounds in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of chlorochalcones. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Antimicrobial Activity Screening

This method is used to qualitatively assess the antimicrobial activity of the this compound compounds.

Principle: The antimicrobial agent diffuses from a well through a solid agar (B569324) medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.

Detailed Protocol:

-

Inoculum Preparation:

-

Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.

-

-

Well Preparation and Compound Addition:

-

Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.

-

Prepare solutions of the this compound compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.

-

Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

-